N-[(2-methoxyphenyl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Description
N-[(2-methoxyphenyl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18N4O2 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.14297583 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-[(2-methoxyphenyl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C23H24N4O2
- Molecular Weight : 396.46 g/mol
- CAS Number : 1207027-16-4
The compound features a triazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties. The presence of methoxy and methyl groups enhances its lipophilicity and potential bioactivity.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. In a study assessing various 1,2,3-triazole compounds, it was found that modifications in the substituents on the triazole ring significantly influenced their antimicrobial efficacy. For instance, compounds with electron-donating groups showed enhanced activity against Gram-positive bacteria .
Compound | Activity (μg/mL) | Target Organism |
---|---|---|
Triazole A | 16 | Mycobacterium smegmatis |
Triazole B | 8 | Staphylococcus aureus |
Triazole C | 32 | Escherichia coli |
Anticancer Activity
Triazole derivatives have also been explored for their anticancer potential. In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis through the modulation of specific signaling pathways .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways. For example, it has been shown to interact with acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases.
- Receptor Modulation : Binding to receptors can lead to alterations in cellular signaling pathways. The structural arrangement allows for distinct interactions with biological targets.
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of various triazole derivatives against a panel of bacterial strains. This compound was included in the screening and showed promising results against both Gram-positive and Gram-negative bacteria . -
Cytotoxicity Assessment :
In another study focusing on cancer cell lines (e.g., MCF-7 breast cancer cells), the triazole compound demonstrated significant cytotoxicity with an IC50 value indicative of its potential as an anticancer agent. The study highlighted the importance of structural modifications in enhancing biological activity .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-(4-methylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-13-7-9-15(10-8-13)22-12-16(20-21-22)18(23)19-11-14-5-3-4-6-17(14)24-2/h3-10,12H,11H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZTYKHHYBXMFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.